molecular formula C14H13ClN2O3 B5657166 (4-chlorobenzyl)(2-methoxy-5-nitrophenyl)amine

(4-chlorobenzyl)(2-methoxy-5-nitrophenyl)amine

Cat. No. B5657166
M. Wt: 292.72 g/mol
InChI Key: JZOKOUSBAHTQGB-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)(2-methoxy-5-nitrophenyl)amine is a chemical compound with diverse applications in organic synthesis and material science. It is noteworthy for its unique structural properties and reactivity, which enable its utilization in various chemical reactions.

Synthesis Analysis

The synthesis of compounds similar to (4-chlorobenzyl)(2-methoxy-5-nitrophenyl)amine often involves complex reactions. For instance, the synthesis of related compounds like 4-[(2-methoxy-4-nitro-phenylazo)-phenyl]-dimethyl-amine has been described, which involves steps such as X-ray diffraction and nuclear magnetic resonance (NMR) for characterization (Yang et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For example, the crystal structure of 4-[(2-methoxy-4-nitro-phenylazo)-phenyl]-dimethyl-amine, which shares a resemblance to (4-chlorobenzyl)(2-methoxy-5-nitrophenyl)amine, exhibits interesting features like trans-geometry about the azo linkage and interactions through hydrogen bonds and π⋯π interaction (Yang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar structures have been reported. For instance, the reactions of various thionocarbonates with secondary amines have been studied, providing insights into the kinetics and mechanisms of these reactions, which are relevant for understanding the reactivity of (4-chlorobenzyl)(2-methoxy-5-nitrophenyl)amine (Castro et al., 2001).

Physical Properties Analysis

The physical properties of compounds similar to (4-chlorobenzyl)(2-methoxy-5-nitrophenyl)amine, such as melting points, solubility, and crystalline structure, are often determined using techniques like X-ray crystallography, as seen in the study of related compounds (Yang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions of compounds like (4-chlorobenzyl)(2-methoxy-5-nitrophenyl)amine, can be inferred from studies on similar chemical structures. Research on the kinetics and mechanisms of reactions involving related compounds provides valuable insights (Castro et al., 2001).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methoxy-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-20-14-7-6-12(17(18)19)8-13(14)16-9-10-2-4-11(15)5-3-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOKOUSBAHTQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-methoxy-5-nitroaniline

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